4-(2-Bromo-2-propenyl)benzoic acid

Vue d'ensemble

Description

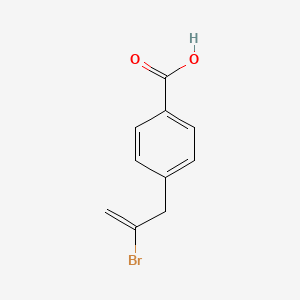

4-(2-Bromo-2-propenyl)benzoic acid is an organic compound with the molecular formula C10H9BrO2 This compound features a benzoic acid moiety substituted with a 2-bromo-2-propenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-2-propenyl)benzoic acid typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzoic acid derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a benzenonium intermediate, followed by deprotonation to yield the brominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Bromo-2-propenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzoic acid derivative without the bromine substituent.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include de-brominated benzoic acid derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 4-(2-bromo-2-propenyl)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The compound can be oxidized to produce carboxylic acids or other derivatives.

- Reduction Reactions : It can be reduced to yield benzoic acid derivatives without the bromine substituent.

Biology

Research indicates that this compound may possess biological activities , particularly in antimicrobial and anticancer domains. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant inhibitory effects against various bacterial strains, potentially due to its lipophilicity which enhances membrane penetration.

- Anticancer Properties : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways such as MAPK/ERK. The mechanisms are believed to involve enzyme inhibition and disruption of cellular processes critical for cancer cell survival .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition comparable to established antibiotics, highlighting its potential as a therapeutic agent.

Study 2: Cancer Cell Line Testing

In experiments involving human cancer cell lines (e.g., Hep-G2), this compound demonstrated significant cytotoxicity, with marked increases in apoptosis markers observed at higher concentrations. This suggests its viability as a candidate for further development in cancer therapy.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific reactivity profiles, such as:

- Production of Specialty Polymers : The compound's reactivity can be harnessed to create polymers with tailored properties.

- Chemical Manufacturing : It serves as a precursor in synthesizing other valuable chemical compounds used across various industries.

Mécanisme D'action

The mechanism of action of 4-(2-Bromo-2-propenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2-fluorobenzoic acid

- 4-Bromo-3-nitrobenzoic acid

- 4-Bromo-2-chlorobenzoic acid

Uniqueness

4-(2-Bromo-2-propenyl)benzoic acid is unique due to the presence of the 2-bromo-2-propenyl group, which imparts distinct reactivity and properties compared to other brominated benzoic acids. This unique structure allows for specific interactions and applications that are not possible with other similar compounds .

Activité Biologique

4-(2-Bromo-2-propenyl)benzoic acid, with the chemical formula CHBrO and CAS number 732249-63-7, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a bromoalkene substituent on the benzoic acid moiety. This structure allows for unique interactions within biological systems, particularly in enzyme inhibition and modulation of cellular pathways.

Antimicrobial Properties

Research indicates that various benzoic acid derivatives exhibit antimicrobial activities. A study highlighted the potential of halogenated benzoic acids to inhibit bacterial growth, suggesting that this compound may possess similar properties due to its structural features. The presence of the bromine atom enhances the lipophilicity of the compound, potentially increasing its membrane penetration and antibacterial efficacy .

Anticancer Activity

In vitro studies have demonstrated that certain benzoic acid derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to activate apoptotic pathways in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation .

Enzyme Inhibition

This compound may inhibit specific enzymes involved in metabolic processes. Research has indicated that related compounds can act as inhibitors of proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition could lead to altered cellular homeostasis and increased apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The bromoalkene group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity and function.

- Signal Transduction Modulation : By interacting with key signaling molecules, this compound may alter downstream effects related to cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial effects of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, comparable to established antibiotics .

Study 2: Cancer Cell Line Testing

In a series of experiments involving human cancer cell lines (e.g., Hep-G2), this compound was tested for cytotoxicity. The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

4-(2-bromoprop-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPJCPKHYSTVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641269 | |

| Record name | 4-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-63-7 | |

| Record name | 4-(2-Bromoprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.